

# 3,3-Dimethoxybutan-2-one molecular weight

## 132.16 g/mol .

**Author:** BenchChem Technical Support Team. **Date:** January 2026

### Compound of Interest

Compound Name: 3,3-Dimethoxybutan-2-one

Cat. No.: B1329833

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An In-Depth Technical Guide to **3,3-Dimethoxybutan-2-one**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3,3-Dimethoxybutan-2-one**, also known as biacetyl monoketal, is a versatile organic compound with the molecular formula  $C_6H_{12}O_3$ .<sup>[1]</sup> It is a clear, colorless liquid characterized by the presence of both ketone and ketal functional groups.<sup>[2]</sup> This structure makes it a valuable reagent and building block in various organic syntheses, offering a platform for the introduction of methoxy and ketone moieties into more complex molecules.<sup>[1]</sup> While primarily utilized as a synthetic intermediate in the chemical industry, its application extends to the fragrance and pharmaceutical sectors.<sup>[1][3]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and development.

## Chemical and Physical Properties

The fundamental properties of **3,3-Dimethoxybutan-2-one** are summarized in the table below, providing key data for experimental design and implementation.

Property	Value	Reference(s)
Molecular Weight	132.16 g/mol	[2][4]
CAS Number	21983-72-2	[4]
Appearance	Clear, colorless liquid	[1]
Boiling Point	145-146 °C	
Density	0.987 g/mL at 25 °C	[2]
Refractive Index	n <sub>20</sub> /D 1.407	[2]
Flash Point	45 °C (113 °F) - closed cup	[5]
Solubility	Soluble in organic solvents, sparingly soluble in water	[1]
IUPAC Name	3,3-dimethoxybutan-2-one	[4]
Synonyms	3,3-Dimethoxy-2-butanone, Biacetyl monoketal	[1][4]

## Synthesis of 3,3-Dimethoxybutan-2-one

The synthesis of **3,3-Dimethoxybutan-2-one** is typically achieved through the acid-catalyzed ketalization of butane-2,3-dione. Two common experimental protocols are detailed below.

### Experimental Protocol 1: Synthesis using Trimethyl Orthoformate

This method utilizes trimethyl orthoformate as both the methanol source and a water scavenger, driven by a catalytic amount of p-toluenesulfonic acid.

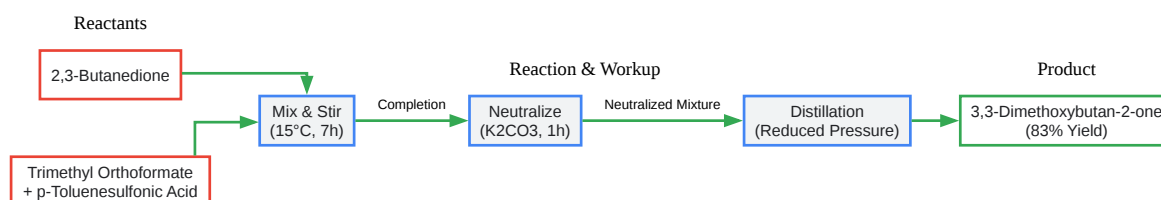
Materials:

- 2,3-Butanedione (0.55 mol)
- Trimethyl orthoformate (0.605 mol)

- p-Toluenesulfonic acid (0.19 g)
- Potassium carbonate (1 g)

Procedure:

- To a reaction flask equipped with a stirrer, add 2,3-butanedione (47.3 g, 0.55 mol).[6]
- Slowly add a mixture of trimethyl orthoformate (64.13 g, 0.605 mol) and p-toluenesulfonic acid (0.19 g) dropwise to the reaction flask, maintaining the temperature at 15 °C.[6]
- Continuously stir the reaction mixture at 15 °C for 7 hours to ensure the reaction goes to completion.[6]
- After the reaction period, add potassium carbonate (1 g) to neutralize the acid catalyst and continue stirring for 1 hour.[6]
- The crude product is first purified by distillation under reduced pressure (100 mmHg).[6]
- For further purification, a secondary distillation is performed at 90 °C and 200 mbar, yielding the final product with approximately 83% yield.[6]



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*Synthesis of **3,3-Dimethoxybutan-2-one** via Trimethyl Orthoformate.*

## Experimental Protocol 2: Synthesis using Methanol and Chlorotrimethylsilane

This alternative procedure employs methanol as the primary reagent with chlorotrimethylsilane facilitating the reaction.

Materials:

- Butane-2,3-dione
- Methanol
- Chlorotrimethylsilane

Procedure:

- Combine Butane-2,3-dione and Methanol in a suitable reaction vessel.[\[1\]](#)
- Add chlorotrimethylsilane as the reagent.[\[1\]](#)
- Allow the reaction to proceed for 18 hours at ambient temperature.[\[1\]](#)
- Upon completion, the product is isolated. This method reports a yield of approximately 91%.[\[1\]](#)

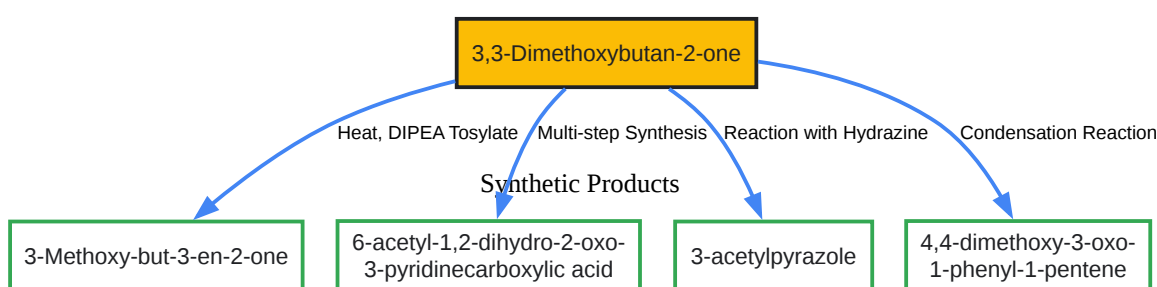
## Applications in Organic Synthesis

**3,3-Dimethoxybutan-2-one** serves as a key intermediate for synthesizing a variety of other chemical compounds. Its protected ketone functionality allows for selective reactions at other sites before deprotection or transformation.

Key Synthetic Transformations:

- Synthesis of 3-Methoxy-but-3-en-2-one: This conversion is achieved by heating **3,3-Dimethoxybutan-2-one** at 165 °C with diisopropylethylammonium tosylate as a reagent, resulting in a yield of about 48%.[\[1\]](#)

- Synthesis of Pyridine Derivatives: It is a starting reagent for the synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid.
- Synthesis of Pyrazole Derivatives: The compound is used in the preparation of 3-acetylpyrazole.[3]
- Synthesis of Phenylpentene Derivatives: It can be used to prepare 4,4-dimethoxy-3-oxo-1-phenyl-1-pentene.



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*Key synthetic applications of 3,3-Dimethoxybutan-2-one.*

## Relevance in Drug Development and Biological Activity

In the context of drug discovery and development, **3,3-Dimethoxybutan-2-one** is best understood as a versatile chemical building block rather than a bioactive molecule itself.[1][3] Its utility lies in its capacity to introduce the 1,1-dimethoxy-2-oxobutyl moiety into larger, more complex molecules during pharmaceutical synthesis.[1]

There is currently no substantial evidence from the reviewed literature to suggest that **3,3-Dimethoxybutan-2-one** has intrinsic biological activity or directly participates in cellular signaling pathways. One source vaguely mentions properties similar to mineralocorticoids, but this claim is anomalous and lacks corroboration.[5] The primary role of this compound in the pharmaceutical industry is as an intermediate in the chemical reactions that form the desired active pharmaceutical ingredient (API).[1]



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*Logical flow of **3,3-Dimethoxybutan-2-one**'s role in drug development.*

## Safety and Handling

**3,3-Dimethoxybutan-2-one** is classified as a flammable liquid and requires appropriate safety measures during handling and storage.

Hazard Type	GHS Classification & Precautionary Statements	Reference(s)
Physical	H226: Flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Keep container tightly closed. Use explosion-proof electrical/ventilating/lighting equipment.	[5]
Health	May cause skin and eye irritation. Avoid direct contact.	[1]
PPE	Wear protective gloves, eyeshields, and faceshields. Use in a well-ventilated area. A type ABEK (EN14387) respirator filter may be required.	
Storage	Store in a cool, dry, and well-ventilated place. Keep container tightly closed and upright to prevent leakage. Store in a flammable liquids storage area.	[1]
Firefighting	Use alcohol-resistant foam, dry chemical powder, or carbon dioxide for small fires. Large amounts of water are ineffective. Use water spray to cool unopened containers.	[5]
Disposal	Dispose of as flammable hazardous waste. Offer surplus and non-recyclable solutions to a licensed disposal company.	[5]

Note: The toxicological properties of this compound have not been thoroughly investigated. Always consult the full Safety Data Sheet (SDS) before use.[5]

## Analytical Methods

The identity and purity of **3,3-Dimethoxybutan-2-one** are typically confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR spectroscopy is used to confirm the molecular structure.[4]
- Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[4]
- Gas Chromatography (GC): Used to determine the purity of the substance.[4]

## Conclusion

**3,3-Dimethoxybutan-2-one** is a valuable and versatile intermediate in organic chemistry. Its well-defined physical and chemical properties, along with established synthetic routes, make it a reliable building block for creating more complex molecular architectures. While it does not possess known direct biological activity, its role as a precursor in the synthesis of various compounds, including potential pharmaceutical ingredients, underscores its importance for the research and drug development community. Proper adherence to safety protocols is essential when handling this flammable compound.

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